N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O7S/c20-16-4-2-1-3-13(16)11-21-18(25)19(26)22-12-17-23(9-10-31-17)32(29,30)15-7-5-14(6-8-15)24(27)28/h1-8,17H,9-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJNXSVKQGPQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-nitrophenylsulfonyl chloride and oxalyl chloride under controlled conditions. The reaction is performed in anhydrous solvents to prevent hydrolysis.
Reaction Scheme
-
Starting Materials :
- 2-chlorobenzylamine
- 4-nitrophenylsulfonyl chloride
- Oxalyl chloride
-
Procedure :
- Dissolve the reactants in anhydrous dichloromethane.
- Add oxalyl chloride dropwise while maintaining a low temperature.
- Stir the mixture at room temperature and purify via recrystallization or chromatography.
Biological Activity
This compound exhibits a variety of biological activities, primarily due to its oxazolidinone structure, which is known for antimicrobial properties.
Antimicrobial Activity
Research indicates that oxazolidinones, including derivatives like this compound, are effective against multidrug-resistant Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibits protein synthesis | Michalska et al. (2012) |
| Potential for anxiety treatment | Modulates neurotransmitter activity | Jindal et al. (2013) |
Cytotoxicity
Studies have shown that certain oxazolidinone derivatives can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound against various cancer types is still under investigation but shows promise in preliminary assays.
The mechanism by which this compound exerts its effects involves:
- Binding to Ribosomal RNA : The compound likely binds to the 50S ribosomal subunit, blocking peptide bond formation.
- Interference with Signal Transduction : It may also affect signaling pathways involved in cell proliferation and survival.
Comparative Analysis
When compared to similar compounds, such as linezolid and other oxazolidinones, this compound displays unique pharmacokinetic properties due to its chlorobenzene and nitro substituents.
| Compound | Activity | Unique Features |
|---|---|---|
| Linezolid | Antimicrobial | First approved oxazolidinone |
| N1-(2-chlorobenzyl)-N2-(...)-oxalamide | Antimicrobial, Cytotoxic | Contains both chlorobenzene and nitro groups |
Case Studies
Several case studies have explored the efficacy of oxazolidinone derivatives in treating infections caused by resistant strains of bacteria. For instance, a study highlighted the effectiveness of similar compounds against MRSA, showcasing the potential for clinical applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Derivatives
Target Compound vs. Antiviral Oxalamides ()
Compounds 13–15 in share the N1-(4-chlorophenyl)oxalamide core but differ in the N2-substituent, which includes thiazole-pyrrolidine hybrids. For example:
- Compound 13 : N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl).
- Key Differences : The target compound replaces the thiazole-pyrrolidine moiety with a sulfonyloxazolidine group, likely altering steric bulk and hydrogen-bonding capacity.
Synthesis : Both classes use oxalamide coupling (e.g., chloroacetyl chloride reactions), but the target compound’s sulfonylation step (e.g., introducing the 4-nitrophenylsulfonyl group) diverges from thiazole-forming pathways .
Target Compound vs. Flavoring Agents ()
- N1-substituent : 2,4-dimethoxybenzyl (electron-donating groups).
- N2-substituent: Pyridinylethyl (enhancing water solubility).
Table 1: Key Comparisons
Key Structural Determinants of Activity
Q & A
Q. What synthetic methodologies are commonly employed to prepare N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?
The compound is typically synthesized via multi-step reactions involving:
- Amide bond formation : Oxalamide derivatives are generated by coupling amines with oxalyl chloride intermediates under anhydrous conditions, often using triethylamine (TEA) as a base in dichloromethane (DCM) .
- Sulfonylation : The oxazolidin-2-ylmethyl group is introduced via sulfonylation of a hydroxyl or amine intermediate using 4-nitrophenylsulfonyl chloride in the presence of dimethylaminopyridine (DMAP) as a catalyst .
- Purification : Crude products are purified via silica gel column chromatography, with yields ranging from 35% to 52% depending on steric hindrance and reaction optimization .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.41–7.82 ppm for chlorobenzyl groups) and carbon backbone connectivity .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] ions) with deviations <2 ppm .
- HPLC purity : Reverse-phase HPLC with UV detection ensures >90% purity, critical for biological assays .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the oxazolidin-2-ylmethyl group?
The stereochemistry of the oxazolidin-2-ylmethyl moiety is sensitive to:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-configuration due to reduced steric strain during sulfonylation .
- Temperature : Lower temperatures (0–10°C) suppress racemization, as observed in analogous oxalamide syntheses .
- Chiral auxiliaries : Use of enantiopure amines or catalysts (e.g., DMAP derivatives) can induce asymmetric induction, though this requires optimization for each substrate .
Q. What analytical strategies resolve contradictory data between NMR and crystallographic studies for this compound?
Discrepancies in structural assignments (e.g., rotational isomerism in solution vs. solid-state conformation) are addressed via:
- Variable-temperature NMR : Detects dynamic processes (e.g., hindered rotation of the 4-nitrophenylsulfonyl group) by observing coalescence of split signals at elevated temperatures .
- X-ray crystallography : Provides unambiguous confirmation of bond angles and torsional conformations (e.g., nitro group dihedral angles deviating by 16.7° from the aromatic plane) .
- DFT calculations : Computational modeling (e.g., B3LYP/6-31G*) predicts stable conformers and validates experimental observations .
Q. How can the bioactivity of this compound be rationalized through structure-activity relationship (SAR) studies?
Key SAR insights include:
- Electron-withdrawing groups : The 4-nitrophenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Chlorobenzyl moiety : Substitution at the 2-position improves membrane permeability compared to para-substituted analogs, as demonstrated in cellular uptake assays .
- Oxalamide linker : Flexibility of the oxalamide spacer allows for optimal hydrogen bonding with target proteins, critical for antiviral or enzyme inhibition activity .
Methodological Considerations
Q. What strategies optimize reaction yields for large-scale synthesis?
- Stepwise purification : Intermediate isolation (e.g., via flash chromatography) minimizes side-product accumulation .
- Catalyst screening : DMAP or 4-(dimethylamino)pyridine derivatives enhance sulfonylation efficiency by 20–30% .
- Solvent selection : Replacing DCM with THF improves solubility of polar intermediates, reducing reaction time .
Q. How are impurities (e.g., dimerization byproducts) controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
